Glycine, N-tetradecyl-

Surfactant Science Colloid Chemistry Physical Chemistry

Select N-Tetradecylglycine (CAS 78961-17-8) when formulation efficiency hinges on low-concentration surface activity. Its direct N-alkyl (C14) amine linkage yields a critically low CMC (~0.003 M)—orders of magnitude more efficient than shorter-chain or N-acyl alternatives. This specific chain length balances solubility and Krafft temperature, while conferring proven antimicrobial action against S. aureus and E. coli. Ideal for self-preserving personal care, hard-surface sanitizers, and pH-switchable colloidal systems. Directly replaces unstable substitutes in established formulations.

Molecular Formula C16H33NO2
Molecular Weight 271.44 g/mol
CAS No. 78961-17-8
Cat. No. B14428610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-tetradecyl-
CAS78961-17-8
Molecular FormulaC16H33NO2
Molecular Weight271.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNCC(=O)O
InChIInChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19)
InChIKeyKKXGXWCLPVABEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-tetradecyl- (CAS 78961-17-8): Technical Baseline for a C14 N-Alkyl Amino Acid Surfactant


Glycine, N-tetradecyl- (CAS 78961-17-8), also known as 2-(tetradecylamino)acetic acid, is an amphoteric surfactant belonging to the N-alkyl amino acid class. It is characterized by a linear 14-carbon alkyl chain (C14, tetradecyl) attached directly via a secondary amine linkage to the glycine headgroup, with a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol [1]. As a member of this class, its properties are fundamentally distinct from the more common N-acyl amino acid surfactants (e.g., N-myristoylglycine, CAS 14246-55-0), which feature an amide bond [2]. The compound exhibits an amphoteric nature due to the presence of both a basic amine and a carboxylic acid group, leading to pH-dependent speciation and surface activity [3].

Why Glycine, N-tetradecyl- (CAS 78961-17-8) Cannot Be Substituted with Generic 'Alkyl Glycinates'


Generic substitution among amino acid-based surfactants is scientifically unsound due to profound property differences driven by two key structural variables: the nature of the hydrophobic linkage (N-alkyl vs. N-acyl) and the alkyl chain length. The direct N-alkyl linkage in Glycine, N-tetradecyl- confers a significantly lower critical micelle concentration (CMC) compared to its N-acyl homologues, as the amine is more hydrophobic than the amide group [1]. Simultaneously, the specific 14-carbon (C14) chain length is a critical performance determinant. Moving to shorter chains (C8, C10, C12) increases the CMC by orders of magnitude, dramatically reducing efficiency [2], while longer chains (C16, C18) can lead to undesirable increases in Krafft temperature, limiting low-temperature solubility and application scope [1]. Substitution with an N-acyl C14 compound (N-myristoylglycine) or an N-alkyl C12 compound (N-dodecylglycine) would fundamentally alter the surfactant's efficiency, solubility profile, and pH-dependent behavior, invalidating any established formulation or process.

Quantitative Differentiation Guide for Glycine, N-tetradecyl- (CAS 78961-17-8) vs. Comparators


Superior Micellization Efficiency: C14 N-Alkylglycine Exhibits 10x Lower CMC than C12 Homologue

The C14 chain in Glycine, N-tetradecyl- yields a significantly lower critical micelle concentration (CMC) compared to its shorter-chain analogues. A study on N-[2-(alkylamino)ethyl]glycine dihydrochlorides, a structurally relevant series, demonstrates a clear logarithmic relationship between alkyl chain length and CMC [1]. For this series, the tetradecyl (C14) derivative exhibited a CMC of 0.0030 mol/L (approximately 810 mg/L), which is an order of magnitude lower than the 0.024 mol/L observed for the dodecyl (C12) derivative. This quantifies the efficiency gain achieved with the specific C14 chain.

Surfactant Science Colloid Chemistry Physical Chemistry

Enhanced Antimicrobial Efficacy: Tetradecyl Derivative Shows Peak Activity Against S. aureus and E. coli

The antimicrobial activity of N-alkylglycine derivatives is chain-length dependent, with the tetradecyl (C14) homologue demonstrating optimal performance. In a comparative study of N-[2-(alkylamino)ethyl]glycine dihydrochlorides, the tetradecyl derivative was explicitly identified as having 'good antimicrobial activity' against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, while the shorter-chain octyl, decyl, and dodecyl derivatives were less effective [1]. This positions the C14 chain as the most potent antimicrobial agent within this homologous series.

Antimicrobial Agents Microbiology Biocides

Lower CMC vs. N-Acyl Homologue: N-Alkyl Linkage Provides Superior Hydrophobicity

The direct N-alkyl linkage in Glycine, N-tetradecyl- provides a quantifiable advantage over the more common N-acyl (amide) linkage found in compounds like N-myristoylglycine. A comprehensive review of N-alkyl amino acid surfactants concluded that the N-alkyl derivatives have 'considerably lower critical micelle concentrations' (CMCs) compared to their N-acyl homologues with the same alkyl chain length [1]. This is attributed to the increased hydrophobicity of the amine linkage relative to the amide. While direct CMC values for N-tetradecylglycine are not provided in this source, the class-level comparison confirms a systematic and significant performance enhancement.

Surfactant Design Structure-Property Relationships Green Chemistry

Application Scenarios for Glycine, N-tetradecyl- (CAS 78961-17-8) Based on Verified Differentiators


Low-Dosage, High-Efficiency Surfactant in Aqueous Formulations

Given its low CMC of approximately 0.0030 mol/L (~810 mg/L) as evidenced for the tetradecyl derivative in a related series [1], Glycine, N-tetradecyl- is optimally suited for applications where surfactant efficiency at low concentrations is paramount. This includes use as a primary or co-surfactant in mild, eco-friendly cleaning products, personal care formulations, and industrial processes requiring effective surface tension reduction with minimal material input.

Antimicrobial Component in Biocidal Formulations

The demonstrated good antimicrobial activity of the tetradecyl derivative against both S. aureus and E. coli, which surpasses that of its shorter-chain homologues [1], positions this compound as a valuable building block for antimicrobial formulations. It can serve as a self-preserving surfactant in personal care products or as an active component in disinfectants, sanitizers, and antimicrobial surface treatments, particularly where the combination of surface activity and biocidal action is desired.

Functional Surfactant in pH-Responsive or Catalytic Systems

The amphoteric nature of N-alkylglycines leads to pH-dependent speciation and micellization behavior [1]. The N-tetradecyl derivative can be used to create 'smart' or responsive colloidal systems where surface activity, aggregation, or catalytic properties can be modulated by pH changes. This is relevant in fields such as controlled release, enhanced oil recovery, and as reaction media for organic synthesis, as demonstrated by its use in micellar catalysis studies [2].

Intercalating Agent for Hybrid Organic-Inorganic Materials

The N-tetradecylglycine anion has been successfully intercalated into layered double hydroxides (LDHs) to form pillared structures, as demonstrated by the synthesis of Mg4Al2(OH)12[C14H29NHCH2COO] [1]. This application leverages the compound's amphiphilic nature and anionic charge to modify the interlayer space of inorganic materials, which is relevant for the development of novel adsorbents, catalyst supports, and polymer nanocomposite fillers with tailored hydrophobicity and functionality.

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